Zetomipzomib

Übersicht

Beschreibung

Es hat sich gezeigt, dass es Potenzial bei der Behandlung verschiedener Autoimmunerkrankungen hat, darunter Lupusnephritis und Autoimmunhepatitis . Immunoproteasomen spielen eine entscheidende Rolle bei der Regulierung der Immunsystemfunktionen, und ihre Hemmung kann Entzündungsreaktionen modulieren, was Zetomipzomib zu einem vielversprechenden therapeutischen Mittel macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zetomipzomib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg ist proprietär, beinhaltet aber im Allgemeinen:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die Aktivität und Selektivität der Verbindung zu verbessern.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt den Good Manufacturing Practices (GMP), um Konsistenz und Qualität zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von strengen Reinigungs- und Qualitätskontrollmaßnahmen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zetomipzomib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Systemic Lupus Erythematosus and Lupus Nephritis

Zetomipzomib has been primarily investigated for its efficacy in treating systemic lupus erythematosus (SLE) and lupus nephritis (LN).

- MISSION Study : This Phase 1b/2 study evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with active SLE with or without LN. The results indicated that after 24 weeks of treatment, a significant proportion of patients experienced a reduction in urine protein-to-creatinine ratio (UPCR), demonstrating renal responses indicative of improved kidney function .

- PALIZADE Trial : A Phase 2b trial aimed at assessing the safety and efficacy of this compound in active LN was recently paused due to serious adverse events, including four patient deaths. This trial was designed to evaluate two dosing regimens (30 mg and 60 mg) against a placebo over 52 weeks . The independent data monitoring committee's recommendation to pause highlights the importance of ongoing safety assessments in clinical trials.

Autoimmune Hepatitis

This compound is also being evaluated for autoimmune hepatitis in the PORTOLA trial, a Phase 2a study. This trial aims to assess the drug's safety and efficacy compared to placebo over a 24-week period, with an optional extension for further treatment . Preliminary findings suggest that it may have beneficial effects on liver function markers without significant adverse immunosuppressive effects .

Safety Profile

This compound has shown a favorable safety profile across various studies. In the PRESIDIO study involving patients with dermatomyositis and polymyositis, long-term administration did not exhibit signs of immunosuppression or significant adverse events beyond mild injection site reactions . The most common adverse events reported were mild to moderate in severity.

Summary of Findings from Clinical Trials

Wirkmechanismus

Zetomipzomib exerts its effects by selectively inhibiting the immunoproteasome, a specialized form of the proteasome found in immune cells. This inhibition disrupts the degradation of proteins involved in immune responses, thereby modulating the activity of immune cells such as macrophages, B cells, and T cells . The compound targets specific subunits of the immunoproteasome, leading to reduced production of inflammatory cytokines and decreased immune cell activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bortezomib: Ein Proteasomeninhibitor, der in der Krebstherapie eingesetzt wird.

Carfilzomib: Ein weiterer Proteasomeninhibitor mit Anwendungen bei der Behandlung des Multiplen Myeloms.

Einzigartigkeit von Zetomipzomib

Im Gegensatz zu Bortezomib und Carfilzomib, die das allgemeine Proteasom angreifen, hemmt this compound spezifisch das Immunoproteasom. Diese Selektivität ermöglicht eine gezieltere Modulation von Immunantworten, was potenziell Nebenwirkungen reduziert und die Wirksamkeit bei der Behandlung von Autoimmunerkrankungen verbessert .

Der einzigartige Mechanismus und die breite immunmodulatorische Aktivität von this compound machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung im Bereich der Behandlung von Autoimmunerkrankungen.

Biologische Aktivität

Zetomipzomib, also known as KZR-616, is a first-in-class selective inhibitor of the immunoproteasome, currently under investigation for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and lupus nephritis (LN). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound selectively inhibits the immunoproteasome, a specialized form of proteasome found predominantly in immune cells. The immunoproteasome plays a crucial role in regulating inflammatory responses by degrading pro-inflammatory cytokines and other regulatory proteins. By inhibiting this complex, this compound reduces the production of multiple cytokines involved in autoimmune pathology, thereby exerting anti-inflammatory effects.

Key Targets

- Proteasome Subunits : Specifically inhibits low molecular mass polypeptide-7 (LMP7) and low molecular mass polypeptide-2 (LMP2) subunits of the 20S immunoproteasome.

- Cytokine Production : Reduces levels of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and alters T and B cell activation pathways .

Phase 2 Clinical Trials

The MISSION Phase 2 trial evaluated the efficacy and safety of this compound in patients with active LN. The results demonstrated significant improvements in renal function and disease activity:

| Outcome Measure | Baseline | End of Treatment (Week 25) | End of Study (Week 37) |

|---|---|---|---|

| Overall Renal Response (≥50% reduction in UPCR) | 64.7% (11/17 patients) | 88.2% (15/17 patients) | N/A |

| Median UPCR | >1.0 | 0.32 | <0.5 |

| Urinary CD163 (marker of renal inflammation) | High levels | Decreased significantly | Continued decrease |

The study reported a correlation between reductions in proteinuria and urinary CD163 levels, indicating that this compound effectively mitigated renal inflammation associated with LN .

Safety Profile

This compound was found to be well-tolerated throughout the trials, with adverse events generally mild to moderate. There were no new safety signals identified during the follow-up period, reinforcing its safety profile for long-term use .

Case Studies

In a notable case from the MISSION trial, two patients with severe LN exhibited marked reductions in proteinuria and improvements in overall disease activity after receiving this compound. Both patients had previously shown inadequate responses to standard therapies but experienced significant clinical benefits from the treatment:

- Patient A : Achieved complete remission with UPCR dropping from 2.5 to 0.1 within 12 weeks.

- Patient B : Experienced a reduction from 3.0 to 0.4 UPCR and reported improved quality of life metrics.

These cases highlight the potential of this compound as an effective therapeutic option for patients unresponsive to conventional treatments.

Research Findings

Recent studies have expanded on the biological activity of this compound beyond SLE to include other autoimmune conditions such as autoimmune hepatitis. In a Phase 2a trial for autoimmune hepatitis, this compound demonstrated promising safety outcomes, with participants showing improvements in liver function tests alongside reduced inflammatory markers .

Eigenschaften

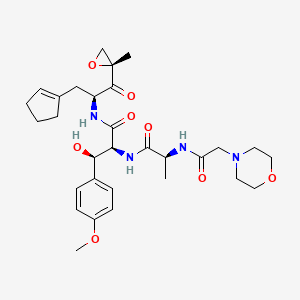

IUPAC Name |

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOCDFICYLMRF-UTIIJYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629677-75-3 | |

| Record name | KZR-616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KZR-616 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zetomipzomib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.